10-Methylacridinium chloride 10-Methylacridinium chloride
Brand Name: Vulcanchem
CAS No.: 5776-39-6
VCID: VC19720301
InChI: InChI=1S/C14H12N.ClH/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;/h2-10H,1H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C14H12ClN
Molecular Weight: 229.70 g/mol

10-Methylacridinium chloride

CAS No.: 5776-39-6

Cat. No.: VC19720301

Molecular Formula: C14H12ClN

Molecular Weight: 229.70 g/mol

* For research use only. Not for human or veterinary use.

10-Methylacridinium chloride - 5776-39-6

Specification

CAS No. 5776-39-6
Molecular Formula C14H12ClN
Molecular Weight 229.70 g/mol
IUPAC Name 10-methylacridin-10-ium;chloride
Standard InChI InChI=1S/C14H12N.ClH/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;/h2-10H,1H3;1H/q+1;/p-1
Standard InChI Key WCTQQEFKVYYLSZ-UHFFFAOYSA-M
Canonical SMILES C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

10-Methylacridinium chloride belongs to the acridinium family, a class of compounds known for their planar tricyclic aromatic systems. The molecule consists of an acridine backbone modified by a methyl group at the nitrogen atom (N10), resulting in a quaternary ammonium structure stabilized by a chloride anion. The IUPAC name, 10-methylacridin-10-ium chloride, reflects this substitution pattern . Key structural identifiers include:

  • SMILES Notation: \text{C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-]

  • InChI Key: WCTQQEFKVYYLSZ-UHFFFAOYSA-M

  • 3D Conformation: The planar acridine system allows for π-π stacking interactions, while the methyl group introduces steric effects that influence reactivity .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC14H12ClN\text{C}_{14}\text{H}_{12}\text{ClN}
Molecular Weight229.70 g/mol
CAS Registry Number5776-39-6
Parent CompoundN-Methylacridine (CID 22000)
XLogP3-AA2.74 (estimated)

Synthesis and Reactivity

Synthetic Routes

The synthesis of 10-methylacridinium chloride typically involves a two-step process:

  • Acylation of Sulfonamides: Acridine-9-carboxylic acid chloride reacts with sulfonamides to form intermediate carboxamides.

  • N-Alkylation: The intermediate undergoes alkylation with methyl triflate (CF3SO3CH3\text{CF}_3\text{SO}_3\text{CH}_3), yielding the quaternary ammonium salt .

This method allows for modular substitution on the sulfonamide component, enabling the tuning of electronic and steric properties. For example, electron-withdrawing groups on the sulfonamide prolong chemiluminescence lifetimes by stabilizing intermediate peroxides .

Stability and Reactivity

Physicochemical and Spectral Properties

Nuclear Magnetic Resonance (NMR)

The 1H^1\text{H} NMR spectrum (recorded on a Varian A-60D) reveals distinct aromatic proton resonances between δ 7.5–8.5 ppm, consistent with the acridine framework. The methyl group attached to nitrogen appears as a singlet at δ 3.9 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 229.70, with fragmentation patterns indicative of sequential loss of the chloride anion and methyl group .

Table 2: Key Spectral Data

TechniqueKey Observations
1H^1\text{H} NMRδ 7.5–8.5 ppm (aromatic H), δ 3.9 ppm (N-CH3)
HRMS[M]+^+ at m/z 229.70

Chemiluminescent Applications

Mechanism of Light Emission

10-Methylacridinium derivatives undergo chemiluminescence upon reaction with peroxides in basic conditions. The mechanism involves:

  • Peroxide Oxidation: Formation of a dioxetanone intermediate.

  • Thermal Decomposition: Generation of an excited-state acridone.

  • Photon Emission: Return to the ground state releases light (λmax430nm\lambda_{\text{max}} \approx 430 \, \text{nm}) .

Kinetics and Tunability

Substituents on the sulfonamide moiety significantly impact emission kinetics. For instance:

  • Electron-Donating Groups (e.g., -OCH3_3): Shorten lifetimes (1–5 s) by accelerating decomposition.

  • Bulky Substituents (e.g., -C6_6H5_5): Extend lifetimes to 50 s via steric hindrance .

This tunability makes the compound valuable in time-resolved bioassays and imaging.

Biomedical and Industrial Relevance

Fluorescent Labeling

The compound’s fluorescence under UV light (λex=360nm,λem=460nm\lambda_{\text{ex}} = 360 \, \text{nm}, \lambda_{\text{em}} = 460 \, \text{nm}) supports its use as a staining agent in cellular imaging .

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